2-[(1-Phenylethyl)amino]propane-1,3-diol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(1-phenylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9(12-11(7-13)8-14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 |
InChI Key |
PXLITJJQAAZITG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CO)CO |
Origin of Product |
United States |
Overview of 2 Amino 1,3 Diols As Privileged Scaffolds in Organic Chemistry
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. The 2-amino-1,3-diol motif is a quintessential example of such a scaffold due to its prevalence in a wide array of biologically active molecules. beilstein-journals.orgnih.gov This structural unit, characterized by a primary or secondary amine at the C2 position flanked by hydroxyl groups at C1 and C3, provides a specific three-dimensional arrangement of hydrogen bond donors and acceptors, facilitating precise interactions with biological macromolecules.
The significance of this scaffold is underscored by its presence in natural products and synthetic pharmaceuticals. A notable example is sphingosine (B13886), an 18-carbon amino alcohol that forms a primary part of sphingolipids, a class of lipids crucial for cell membrane structure and signal transmission. nih.gov The core 2-amino-1,3-diol structure of sphingosine is fundamental to its biological function. nih.gov Inspired by this natural framework, medicinal chemists have developed synthetic analogues of high therapeutic value. Fingolimod (FTY720), a highly effective oral drug for treating multiple sclerosis, is a C-substituted derivative of 2-amino-1,3-propanediol (B45262) (also known as serinol). nih.govd-nb.info Other important compounds built upon this scaffold include the antibiotic chloramphenicol (B1208) and the non-ionic X-ray contrast agent iopamidol, demonstrating the scaffold's versatility. d-nb.info
The synthesis of these molecules is an active area of research, with a primary focus on the stereoselective construction of the 2-amino-1,3-diol core to yield specific isomers. beilstein-journals.orgnih.gov
Table 1: Examples of Biologically Important Molecules Featuring the 2-Amino-1,3-diol Scaffold
| Compound Name | Class | Significance |
|---|---|---|
| Sphingosine | Sphingolipid | A fundamental component of cell membranes involved in signaling. nih.gov |
| Fingolimod (FTY720) | Immunomodulator | An oral drug used for the treatment of multiple sclerosis. d-nb.info |
| Chloramphenicol | Antibiotic | A broad-spectrum antibiotic. d-nb.info |
| Iopamidol | X-ray Contrast Agent | Used to improve the visibility of internal body structures during medical imaging. d-nb.info |
Significance of Chiral Amines and 1,3 Diols in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is fundamental to the creation of pharmaceuticals and other bioactive molecules. Both chiral amines and 1,3-diols are indispensable tools in this field.
Chiral amines, particularly 1-phenylethylamine (B125046) (α-PEA), are considered "privileged" chiral inducers and auxiliaries. mdpi.comresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Available in both (R) and (S) forms, 1-phenylethylamine is widely used for several reasons: it is inexpensive, its stereogenic center is close to the reactive site it aims to influence, and it can often be removed easily via hydrogenolysis. mdpi.comnih.gov It has been extensively applied in the diastereoselective synthesis of natural products and medicinal substances, including the drugs Rivastigmine and Sitagliptin. mdpi.com The most common method for preparing α-PEA is the reductive amination of acetophenone. mdpi.com
Chiral 1,3-diols are also vital building blocks, found frequently in the structure of polyketide natural products. acs.org The stereochemical relationship between the two hydroxyl groups can be either syn (on the same side in a Fischer projection) or anti (on opposite sides). Achieving control over this relative and absolute stereochemistry is a significant synthetic challenge. Numerous methods have been developed to address this, as summarized in the table below.
Table 2: Key Methodologies for Stereoselective Synthesis of 1,3-Diols
| Method | Description | Typical Outcome |
|---|---|---|
| Asymmetric Aldol Reaction | An organocatalyst (e.g., a proline derivative) mediates the reaction between an aldehyde and a ketone to form a chiral β-hydroxy ketone. | This intermediate is then reduced to the corresponding 1,3-diol. acs.org |
| Substrate-Controlled Reduction | A chiral β-hydroxy ketone is reduced, with the existing stereocenter directing the approach of the reducing agent to create the second stereocenter. Reagents like Me₄NBH(OAc)₃ often yield anti-diols. | Diastereoselective formation of either syn or anti diols depending on the reagent and conditions. |
| Asymmetric Hydrogenation | A prochiral 1,3-diketone or β-hydroxy ketone is hydrogenated using a chiral catalyst (e.g., a Ru-BINAP complex). | High enantioselectivity in the formation of the diol product. |
| Enzymatic Methods | Enzymes such as ketoreductases or lipases are used for the stereoselective reduction of diketones or the kinetic resolution of racemic diols. | High levels of stereocontrol under mild, environmentally friendly conditions. |
Historical Context of the 2 Amino 1,3 Diol Motif with a 1 Phenylethyl Substituent in Synthetic Chemistry
While there is no single seminal publication heralding the first synthesis of 2-[(1-Phenylethyl)amino]propane-1,3-diol, its conception and preparation can be understood as the logical convergence of well-established, historically significant synthetic strategies. The history of its parent scaffold, serinol, and the chiral amine substituent are key to this context.
The first chemical synthesis of the parent scaffold, serinol (2-amino-1,3-propanediol), was reported by Piloty and Ruff in 1897, who produced it via the reduction of dihydroxyacetone oxime. nih.govd-nb.info In the following decades, a variety of more efficient methods were developed, often starting from inexpensive materials like nitromethane (B149229) or dihydroxyacetone, solidifying serinol's status as an accessible and versatile building block. nih.govd-nb.infogoogle.com
Concurrently, the use of 1-phenylethylamine (B125046) as a tool for chirality control was being established. Introduced as a resolving agent by A. W. Ingersoll in 1937, it quickly became one of the most common chiral auxiliaries in asymmetric synthesis due to its commercial availability and reliability. mdpi.com
The synthesis of N-substituted serinol derivatives, including the target compound, is readily achieved through standard organic transformations. The most direct and historically precedented approach is the reductive amination of a suitable three-carbon carbonyl compound with 1-phenylethylamine. This reaction, which forms a new carbon-nitrogen bond, typically involves two steps:
Imine Formation: A ketone or aldehyde reacts with the primary amine (1-phenylethylamine) to form an imine intermediate.
Reduction: The imine is then reduced to the final amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
For the synthesis of this compound, this process would involve reacting dihydroxyacetone with either (R)- or (S)-1-phenylethylamine, followed by reduction. The chirality of the 1-phenylethylamine directs the formation of a new stereocenter at the C2 position with a degree of diastereoselectivity. This straightforward combination of the historically significant serinol backbone and the privileged chiral auxiliary, 1-phenylethylamine, represents a classic strategy in modern synthetic chemistry for creating functionalized, chiral molecules. mdpi.comacs.org
Synthetic Methodologies for this compound and Related Amino Diol Scaffolds
The 2-amino-1,3-diol moiety is a critical structural motif found in numerous biologically active compounds, including sphingolipids and various pharmaceuticals. beilstein-journals.orgnih.gov The stereoselective synthesis of this scaffold is a key challenge in organic chemistry. beilstein-journals.orgnih.gov This article focuses on the synthetic strategies for preparing this compound and related structures, emphasizing stereocontrol.
Chemical Transformations and Derivatizations of the 2 Amino 1,3 Diol Moiety in the Context of 2 1 Phenylethyl Amino Propane 1,3 Diol
Functionalization Reactions of the Hydroxyl Groups
Strategies for Selective Protection and Deprotection of Hydroxyl Groups
In multi-step syntheses involving the 2-amino-1,3-diol moiety, the selective protection of the hydroxyl groups is a critical step to prevent unwanted side reactions. cem.com Protecting groups are used to temporarily block these reactive sites, allowing other parts of the molecule, such as the amine, to be modified chemo-selectively. cem.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). uchicago.edu
Common strategies for the protection of 1,3-diols involve the formation of cyclic acetals or ketals, which protect both hydroxyl groups simultaneously. cem.com For instance, reaction with benzaldehyde (B42025) or p-methoxybenzaldehyde forms a six-membered benzylidene or p-methoxybenzylidene acetal (B89532) ring. researchgate.net These are generally stable under neutral or basic conditions but can be readily removed by acid hydrolysis. Acetonide formation is another common method for protecting diols. cem.comuchicago.edu
Selective protection of one hydroxyl group over the other in a symmetrical diol can be challenging but is achievable. cem.com Methods like monotetrahydropyranylation, often catalyzed by ion-exchange resins, can be employed. acs.orgacs.org Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are also widely used due to their tunable stability and straightforward removal with fluoride (B91410) ion sources (e.g., TBAF).
Table 1: Common Protecting Groups for 1,3-Diols
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
|---|---|---|
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., PTSA) | Acid Hydrolysis, Hydrogenolysis |
| Acetonide | Acetone (B3395972) or 2,2-Dimethoxypropane, Acid Catalyst | Mild Acid Hydrolysis |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid Catalyst (e.g., PPTS) | Acid Hydrolysis |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF), Acid |
Oxidation Reactions of the Diol System
The oxidation of the primary hydroxyl groups in the 2-amino-1,3-diol system can lead to the formation of aldehydes, carboxylic acids, or other oxidized species, depending on the reagents and reaction conditions. qualitas1998.net The presence of the amino group within the molecule presents a challenge, as it can also be susceptible to oxidation or can act as a catalyst poison. mdpi.com
Selective oxidation of the primary alcohol function to a carboxylic acid can be achieved using mediators like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl). qualitas1998.net This method has been shown to be effective for the conversion of aliphatic amino diols to valuable aminohydroxy acids. qualitas1998.net For benzylic amino diols, heterogeneous TEMPO catalysts entrapped in a sol-gel matrix can offer higher selectivity, preventing competitive oxidation of other parts of the molecule. qualitas1998.net
Another approach involves using resin-supported bromine, which has been shown to selectively oxidize certain 2-amino-1,3-propanediol (B45262) derivatives. researchgate.net The outcome of such oxidations can be highly dependent on the substituents attached to the nitrogen atom. For instance, primary and secondary amine derivatives can be oxidized to yield substituted oxazolines or C(3)-O acylated products. researchgate.net The oxidation of 2-amino-1,3-propanediol (serinol) to the corresponding amino acid, serine, has been studied using gold-based catalysts, although the presence of the amino group can negatively affect catalytic performance compared to the oxidation of the analogous polyol, glycerol. mdpi.com
Table 2: Oxidation Reactions of the 2-Amino-1,3-diol Moiety
| Reagent/Catalyst | Product Type | Reference |
|---|---|---|
| TEMPO / NaOCl | Aminohydroxy acid | qualitas1998.net |
| Resin-supported Bromine | Oxazoline (B21484) or Acylated product | researchgate.net |
| Au-based catalysts / O₂ | Amino acid (e.g., Serine) | mdpi.com |
Transformations Involving the Amine Functionality
The secondary amine in 2-[(1-Phenylethyl)amino]propane-1,3-diol is a key reactive center, participating in cyclization reactions to form various heterocyclic systems and condensation reactions to yield imines.
Formation of Cyclic Structures: Oxazolidin-2-ones
The 2-amino-1,3-diol structure contains the necessary 1,2-amino alcohol moiety to form five-membered heterocyclic rings. One of the most common transformations is the cyclization to form an oxazolidin-2-one. This reaction involves the formation of a carbamate (B1207046) from the amine and one of the hydroxyl groups. beilstein-journals.org
A standard method for constructing oxazolidin-2-ones is the reaction of a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent like dimethyl carbonate or trichloroacetyl isocyanate. beilstein-journals.orgnih.govwikipedia.org This process leads to the formation of a stable, cyclic carbamate. For example, pinane-based 2-amino-1,3-diols have been successfully converted into condensed oxazolidin-2-ones through carbamate formation followed by a stereoselective aminohydroxylation process. beilstein-journals.orgnih.gov Another synthetic route involves a Curtius rearrangement of a β-hydroxy carboxylic acid, which can be generated from the aminodiol, to form the corresponding isocyanate that cyclizes in situ. nih.gov
Table 3: Reagents for Oxazolidin-2-one Synthesis from Amino Alcohols
| Reagent | Reaction Type | Reference |
|---|---|---|
| Phosgene (or equivalents) | Direct Carbonylation | nih.gov |
| Dimethyl Carbonate | Carbonylation | wikipedia.org |
| Trichloroacetyl Isocyanate | Carbamate formation & Cyclization | beilstein-journals.org |
| Diphenyl Phosphorazidate (DPPA) | Curtius Rearrangement | nih.gov |
Formation of Cyclic Structures: 1,3-Oxazines
The 2-amino-1,3-diol moiety can also undergo cyclization with aldehydes or ketones to form six-membered 1,3-oxazine rings. This transformation typically proceeds via a Mannich-type reaction, involving the condensation of the amine, a carbonyl compound (often formaldehyde), and one of the hydroxyl groups of the diol. ijrpr.comjcsp.org.pk
The reaction of 2-amino-1,3-diols with aldehydes like formaldehyde (B43269) or benzaldehyde can lead to a regioselective ring closure, producing condensed oxazolidines or oxazines. beilstein-journals.orgnih.gov The synthesis of 1,3-oxazinan-2-ones can also be achieved in a one-pot reaction from amines and 1,3-diols using a dialkyl carbonate and a base. lincoln.ac.uk The versatility of this reaction allows for the incorporation of various substituents onto the heterocyclic ring, depending on the choice of the starting aldehyde. derpharmachemica.com
Reactions Leading to Schiff Bases and their Derivatives
The amine functionality of this compound can readily react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.net This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govyoutube.com
The reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes, catalyzed by piperidine, has been shown to generate the corresponding Schiff bases in good yields. researchgate.netjptcp.com This reaction provides a straightforward method for introducing diverse aromatic or aliphatic groups into the aminodiol structure. The stability of the resulting imine bond can vary, and in some cases, the Schiff bases can be further reduced to form stable secondary or tertiary amines. The O'Donnell amino acid synthesis utilizes the formation of Schiff bases from glycine (B1666218) esters as a key step to enable alkylation at the α-carbon. organic-chemistry.org
Table 4: Examples of Schiff Base Formation from Aminodiols
| Amine Source | Aldehyde | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol | Substituted Benzaldehydes | Piperidine | Aromatic Schiff Base | researchgate.netjptcp.com |
| Primary Amine | Aldehyde/Ketone | Acid/Base | Imine | nih.govyoutube.com |
Other Amine Derivatizations and Modifications
The secondary amine in this compound is a key site for chemical modification. Beyond simple protonation, this functional group can undergo a range of derivatization reactions common to secondary amines, allowing for the introduction of various functionalities. These modifications can significantly alter the molecule's polarity, steric bulk, and potential for further reactions.
Acylation: The nitrogen atom can be readily acylated to form amides. For instance, N-acetylation of related aminodiols has been achieved under catalyst-free conditions using reagents like isopropenyl acetate. mdpi.com This transformation converts the basic amine into a neutral amide group, which can influence intermolecular interactions and solubility. Other acylating agents, such as acid chlorides and anhydrides, can also be employed to introduce different acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride (NSCl) or p-toluenesulfonyl chloride (TsCl), yields the corresponding sulfonamides. nih.govnih.gov This derivatization is often used to introduce a rigid, bulky group and can be a strategy for creating crystalline derivatives. The sulfonamide linkage is generally stable to a wide range of chemical conditions.
Further Alkylation: As a secondary amine, the nitrogen center can be reacted with alkylating agents to yield a tertiary amine. Under more forcing conditions or with highly reactive alkylating agents, it is also possible to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge to the molecule, drastically increasing its hydrophilicity. The direct N-alkylation of unprotected amino acids using alcohols has been demonstrated as a sustainable approach, suggesting that similar methods could be applied to aminodiols. nih.gov
The table below summarizes common derivatization reactions targeting the secondary amine of the 2-amino-1,3-diol framework.
| Reaction Type | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| Acylation | Acylating Agents | Acetyl Chloride / Isopropenyl Acetate | Amide |
| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
| Alkylation | Alkyl Halides | Methyl Iodide | Tertiary Amine / Quaternary Ammonium Salt |
Regioselective Transformations within the 2-Amino-1,3-diol Framework
The trifunctional nature of the this compound scaffold presents opportunities and challenges for regioselective reactions. Achieving selectivity among the secondary amine and two primary hydroxyl groups is key to synthesizing specific derivatives.
Oxazolidine (B1195125) Formation: One of the most significant regioselective transformations for 2-amino-1,3-diols is the cyclization reaction with aldehydes or ketones to form oxazolidine rings. nih.govresearchgate.net This reaction involves the intramolecular condensation of the amino group and one of the hydroxyl groups with the carbonyl compound. For example, pinane-based secondary 2-amino-1,3-diols have been shown to undergo regioselective ring closure with formaldehyde or benzaldehyde to yield condensed oxazolidines. nih.govorganic-chemistry.org This transformation effectively protects both the amine and one of the hydroxyls in a single step, while leaving the second hydroxyl group available for further functionalization. The formation of the five-membered oxazolidine ring is generally favored.
Selective Diol Derivatization: It is also possible to selectively modify the diol portion of the molecule, particularly after the amine has been derivatized. For instance, N-acetylated 2-amino-1,3-propanediol (serinol) can undergo selective acetalization of the diol moiety. mdpi.com Reaction with acetone in the presence of an acid catalyst leads to the formation of an acetonide (isopropylidene ketal), a common protecting group for 1,3-diols. This demonstrates a sequential approach where the amine is first modified (e.g., via N-acetylation), followed by a regioselective reaction targeting the two hydroxyl groups. mdpi.com This strategy allows for the isolation of intermediates where different parts of the molecule can be manipulated independently.
The following table outlines key regioselective transformations applicable to the 2-amino-1,3-diol framework.
| Reaction Type | Reagent | Functional Groups Involved | Product |
|---|---|---|---|
| Oxazolidine Formation | Aldehydes (e.g., Benzaldehyde) or Ketones | -NH- and one -OH | Substituted Oxazolidine |
| Acetal/Ketal Formation (on N-acyl derivative) | Ketones (e.g., Acetone) | Two -OH groups | Acetonide (Isopropylidene Ketal) |
Role As Chiral Auxiliary and Catalyst in Organic Synthesis
2-[(1-Phenylethyl)amino]propane-1,3-diol as a Chiral Auxiliary for Asymmetric Induction
A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a single stereoisomer. wikipedia.org The auxiliary, containing a stereogenic center, creates a chiral environment that biases the approach of a reagent to one face of the molecule over the other. wikipedia.org The effectiveness of an auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and the potential for its recovery and reuse. sigmaaldrich.com The this compound structure incorporates the well-established chiral-inducing 1-phenylethylamine (B125046) moiety, making it a promising candidate for such applications.
Influence on Stereochemical Outcome in C-C Bond Forming Reactions
Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. The use of chiral auxiliaries is a key strategy for controlling the stereochemistry of newly formed chiral centers. While specific studies detailing the use of this compound in this exact context are not prevalent in readily available literature, the broader class of chiral amino diols has been successfully employed in reactions like the asymmetric Michael addition. researchgate.net
For instance, C2-symmetric amino diols, such as (R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, have been used to create heterobimetallic (Li-Al) chiral catalysts. These catalysts have proven effective in promoting Michael addition reactions between various enones and nucleophiles like malonates and thiophenol. researchgate.netsemanticscholar.org The amino diol ligand coordinates to the metal centers, which in turn activate the Michael acceptor and donor, creating a rigid chiral environment that directs the nucleophilic attack to one face of the enone, resulting in high enantiomeric excesses. semanticscholar.org
The proposed mechanism involves the coordination of the enone's carbonyl group to one metal center (e.g., aluminum) and the enolate to the other (e.g., lithium), positioning the reactants for a stereoselective attack. semanticscholar.org This principle highlights the potential of amino diols like this compound to act as effective chiral controllers in crucial C-C bond-forming reactions.
Table 1: Asymmetric Michael Addition Catalyzed by an Amino Diol-Derived Complex This table is based on data for a structurally related C2-symmetric amino diol catalyst to illustrate the principle.
| Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cyclohex-2-en-1-one | Diethyl malonate | High | Moderate to High |
| Chalcone | Nitromethane (B149229) | Good | Up to 51% |
| Cyclohex-2-en-1-one | Thiophenol | High | Optimum |
Application in Diastereoselective Cyclopropanation Reactions
Cyclopropanes are valuable structural motifs found in numerous natural products and pharmaceuticals. nih.gov Their synthesis via diastereoselective cyclopropanation of alkenes is a significant challenge. Chiral auxiliaries attached to the alkene substrate can effectively control the facial selectivity of the cyclopropanating agent.
While direct applications of this compound in diastereoselective cyclopropanation are not widely documented, the principles established with other auxiliaries, such as (-)-8-phenylmenthol (B56881) or tunable diols, demonstrate the viability of this approach. acs.orgnih.gov In these reactions, an α,β-unsaturated ester or ketone is modified with the chiral auxiliary. The auxiliary's bulky groups, like the phenyl group in 8-phenylmenthol, block one face of the double bond, forcing the cyclopropanating reagent (e.g., a Simmons-Smith reagent or a telluronium allylide) to attack from the less hindered face. nih.gov This results in the formation of the cyclopropane (B1198618) ring with a specific, predictable stereochemistry. nih.govacs.org
The diol functionality within this compound could be used to form a chiral ketal with an α,β-unsaturated ketone. The rigid ketal structure, combined with the directing effect of the 1-phenylethyl group, could provide the necessary steric bias to achieve high diastereoselectivity in the subsequent cyclopropanation step. acs.org
Development of Chiral Ligands and Catalysts Derived from 2-Amino-1,3-Diols
Beyond their use as stoichiometric auxiliaries, amino diols are invaluable precursors for the synthesis of chiral ligands for asymmetric catalysis. By converting the amino diol into a ligand that can coordinate with a metal center, it is possible to create a catalyst that can generate large quantities of a chiral product from a small amount of the chiral source.
Application in Asymmetric Catalysis (e.g., organozinc additions)
The addition of organozinc reagents to aldehydes is a reliable method for synthesizing chiral secondary alcohols. nih.gov This reaction often requires a chiral catalyst, typically an amino alcohol or diol, to achieve high enantioselectivity. researchgate.net Chiral 1,3-amino diols and related structures are effective ligands in these transformations.
The catalytic cycle is generally believed to involve the reaction of the amino alcohol ligand with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. nih.gov This complex then coordinates the aldehyde substrate, activating it for nucleophilic attack by a second molecule of the organozinc reagent. The chiral ligand environment ensures that the alkyl group is delivered to a specific face of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. nih.gov A wide variety of amino alcohol-based ligands have been developed, achieving high yields and enantiomeric excesses (often >90% ee) for the addition of diethylzinc (B1219324) to various aromatic and aliphatic aldehydes. researchgate.net
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes with Amino Alcohol Catalysts This table presents representative results from the broader class of amino alcohol-catalyzed organozinc additions.
| Aldehyde | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde (B42025) | β-Amino alcohol | High | Up to 92% |
| 4-Chlorobenzaldehyde | β-Amino alcohol | High | High |
| Hexanal | γ-Amino alcohol | Good | Moderate |
Design and Synthesis of Novel Phosphinooxazoline Ligands from Amino Alcohols
Phosphinooxazoline (PHOX) ligands are a highly successful class of P,N-chelating ligands used in a wide range of asymmetric catalytic reactions, including allylic alkylations and hydrogenations. Chiral amino alcohols and their derivatives, including amino diols, are key starting materials for the synthesis of the oxazoline (B21484) part of the PHOX ligand, which typically carries the stereogenic center.
The synthesis is modular, often starting from a chiral amino alcohol which is first converted to an oxazoline ring fused to an aryl group. acs.org A common subsequent step is a copper(I)-catalyzed Ullmann-type coupling reaction to introduce the phosphine (B1218219) group onto the aryl ring ortho to the oxazoline. This method is robust and allows for the synthesis of a wide variety of PHOX ligands with different steric and electronic properties by changing either the amino alcohol precursor or the phosphine reagent. researchgate.net The versatility of this synthetic route has made PHOX ligands a preeminent class of ligands for developing new asymmetric transformations. acs.org
Applications of 2 Amino 1,3 Diol Scaffolds in Complex Molecule Synthesis
Synthesis of Sphingoids and Ceramides Analogues
The 2-amino-1,3-diol moiety is the core structural feature of sphingoid bases, which are the backbone of sphingolipids, a class of lipids involved in crucial cellular processes. nih.govresearchgate.net Consequently, synthetic analogues of sphingoids and their N-acylated derivatives, ceramides, are of significant interest for studying their metabolism and biological functions. nih.govmdpi.com The synthesis of these analogues often relies on the stereoselective construction of the 2-amino-1,3-diol core. researchgate.net
While direct synthesis of sphingoid and ceramide analogues from 2-[(1-Phenylethyl)amino]propane-1,3-diol is not extensively documented in publicly available literature, the general strategies employed for the synthesis of such analogues from other 2-amino-1,3-diol scaffolds are applicable. These strategies often involve the stereoselective introduction of the amino and hydroxyl groups. researchgate.net One common approach is the aminohydroxylation of allylic carbamates. researchgate.net
The synthesis of new ceramide analogues often involves the N-acylation of a sphingoid base. nih.govnih.gov For instance, a new synthetic ceramide, 2-N-oleoylamino-octadecane-1,3-diol, was prepared in a five-step synthesis from 2-amino-octadecane-1,3-diol. nih.gov This highlights the potential of using this compound as a starting material for novel ceramide analogues with potentially interesting biological activities. The phenylethyl group could be retained or modified in the final analogue, offering a route to a diverse library of compounds.
Building Blocks for Biologically Relevant Compounds with 2-Amino-1,3-Disubstituted Propane (B168953) Units
The 2-amino-1,3-diol scaffold is a versatile building block for a variety of biologically active molecules beyond sphingolipids. The presence of multiple functional groups allows for the introduction of diverse substituents and the construction of complex molecular architectures. mdpi.com
A notable example of a biologically active compound featuring a 2-amino-1,3-disubstituted propane unit is the immunosuppressive drug Fingolimod (FTY720). mdpi.com The synthesis of Fingolimod and its analogues often involves the construction of the 2-aminopropane-1,3-diol head group. mdpi.com This underscores the importance of this scaffold in medicinal chemistry. The synthesis of Fingolimod has been achieved through various routes, with a key step being the creation of the hydrophilic '2-aminopropane-1,3-diol' moiety. mdpi.com
The 1,3-aminooxygenated functional motif is present in numerous natural products and marketed drugs, highlighting its significance in bioactive molecules. mdpi.com This further emphasizes the potential of this compound as a valuable chiral building block for the synthesis of novel therapeutic agents.
Precursors for Phospholipid and Neurotransmitter Biosynthesis Analogues
While direct evidence for the use of this compound as a precursor for phospholipid and neurotransmitter biosynthesis analogues is scarce in the available literature, the structural similarities to key biological molecules suggest its potential in this area.
Amino acids are fundamental to neurotransmission, acting as neurotransmitters themselves or as precursors to other neurotransmitters. nih.gov For example, L-serine, which shares a structural relationship with 2-amino-1,3-diols, is a precursor for the synthesis of other neuroactive molecules. nih.gov The structural framework of this compound could potentially be utilized to synthesize analogues of amino acid neurotransmitters, where the phenylethyl group could modulate receptor binding or metabolic stability.
In the realm of phospholipids (B1166683), the synthesis of these crucial membrane components involves the use of diacylglycerols and a polar head group. While not a direct precursor in the conventional sense, the 2-amino-1,3-diol scaffold could be incorporated into novel phospholipid analogues. The amino and hydroxyl groups provide handles for the attachment of phosphate (B84403) and fatty acid moieties, potentially leading to the creation of phospholipids with unique properties and biological activities.
Scaffold for Functional Cyclic Carbonate Monomers
2-Amino-1,3-propane diols have proven to be a highly versatile and effective platform for the synthesis of functional aliphatic cyclic carbonate monomers. rsc.orgresearchgate.net These monomers are valuable precursors for the production of biodegradable polymers with a wide range of applications, particularly in the biomedical field. researchgate.net
The synthesis of these cyclic carbonates typically involves a two-step strategy. First, the amino group of the 2-amino-1,3-diol is chemoselectively reacted with an electrophile to introduce a desired functional group, yielding a functional diol intermediate. rsc.orgresearchgate.net This intermediate is then cyclized in an intramolecular fashion to generate a six-membered cyclic carbonate monomer. rsc.orgresearchgate.net A key advantage of this approach is the ability to concurrently install two different functional groups into the monomer. rsc.orgresearchgate.net
This methodology has been successfully applied to commercially available 2-amino-1,3-propane diols to create a variety of functional cyclic carbonate monomers. rsc.orgresearchgate.net These monomers can then undergo ring-opening polymerization to produce well-defined homopolymers and copolymers. researchgate.net The resulting polymers can possess a range of functionalities, making them suitable for applications such as drug delivery and tissue engineering. The use of this compound as the starting scaffold would introduce a phenyl group into the resulting polymer, which could influence its physical and biological properties.
The synthesis of functionalized cyclic carbonate monomers can also be achieved using carbon dioxide as a C1 source, offering a more environmentally friendly approach. nih.gov This further enhances the appeal of using 2-amino-1,3-diol scaffolds for the preparation of these valuable monomers.
Interactive Data Table: Synthesis of Functional Cyclic Carbonate Monomers from 2-Amino-1,3-propane diols
| Starting Material | Electrophile | Intermediate | Product (Cyclic Carbonate) | Polymerization |
| 2-Amino-1,3-propane diol | Boc anhydride | N-Boc-2-amino-1,3-propanediol | Boc-protected cyclic carbonate | Ring-opening polymerization |
| 2-Amino-1,3-propane diol | Acryloyl chloride | N-Acryloyl-2-amino-1,3-propanediol | Acrylate-functionalized cyclic carbonate | Ring-opening polymerization |
| 2-Amino-1,3-propane diol | Benzyl chloroformate | N-Cbz-2-amino-1,3-propanediol | Cbz-protected cyclic carbonate | Ring-opening polymerization |
Advanced Analytical Techniques for Structural and Stereochemical Characterization of 2 1 Phenylethyl Amino Propane 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-[(1-phenylethyl)amino]propane-1,3-diol. It provides detailed information about the chemical environment of individual atoms, which is fundamental for assigning the relative stereochemistry of its chiral centers.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the connectivity of the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum help to identify the different protons within the molecule. For instance, the diastereotopic protons of the methylene groups in the propane-1,3-diol moiety can exhibit distinct signals, providing clues about the stereochemical environment.
For the stereochemical assignment of the two chiral centers in this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. By measuring the spatial proximity of protons, NOE experiments can help to determine the relative configuration of the stereocenters.
Use of Chiral Derivatizing Agents for Enantiomeric Purity Assessment
To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are often used in conjunction with NMR spectroscopy. These agents react with the enantiomers of the target compound to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals, allowing for their quantification.
A common CDA used for this purpose is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction of (R)- and (S)-Mosher's acid with the amino and/or hydroxyl groups of the enantiomers of this compound results in the formation of diastereomeric esters or amides. The ¹H or ¹⁹F NMR spectra of these derivatives will show separate signals for each diastereomer, and the ratio of their integration values can be used to determine the enantiomeric excess (ee) of the original sample.
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity. For this compound, techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used to generate gas-phase ions of the molecule.
The resulting mass spectrum will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming its chemical formula.
Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. By selecting the molecular ion and subjecting it to fragmentation, a characteristic fragmentation pattern is obtained. The analysis of these fragment ions can help to elucidate the connectivity of the different parts of the molecule.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. Once a crystal is grown, X-ray diffraction analysis can unambiguously determine the absolute configuration (R or S) of both chiral centers, providing a definitive stereochemical assignment. This technique is particularly valuable when other spectroscopic methods provide ambiguous results.
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are widely used for the separation and purity assessment of stereoisomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for separating enantiomers.
In chiral HPLC, a stationary phase containing a chiral selector is used. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. By comparing the retention time of the analyte to that of known standards, the enantiomeric composition of the sample can be determined.
Gas Chromatography (GC) can also be used for the analysis of this compound, often after derivatization to increase its volatility. Chiral capillary GC columns can be employed to separate the enantiomers.
| Analytical Technique | Information Obtained | Key Application for this compound |
| NMR Spectroscopy | Connectivity, relative stereochemistry, purity | Stereochemical assignment of the two chiral centers, purity determination. |
| Chiral Derivatizing Agents with NMR | Enantiomeric purity | Quantification of enantiomeric excess. |
| Mass Spectrometry | Molecular weight, fragmentation pattern, elemental composition | Structural confirmation and elucidation. |
| X-ray Crystallography | Absolute stereochemistry, 3D structure | Unambiguous determination of the absolute configuration of chiral centers. |
| Chromatographic Methods (HPLC, GC) | Separation of stereoisomers, purity | Enantiomeric and chemical purity assessment. |
Future Research Directions and Perspectives in 2 1 Phenylethyl Amino Propane 1,3 Diol Chemistry
Exploration of Novel Synthetic Pathways for Highly Enantioenriched 2-[(1-Phenylethyl)amino]propane-1,3-diol
The development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is paramount for unlocking its full potential. Current strategies for synthesizing similar chiral amino diols can be adapted and optimized for this specific target. Future research should focus on several key areas:
Reductive Amination of Chiral Precursors: A straightforward approach involves the reductive amination of a suitable propan-1,3-diol precursor bearing a ketone at the C2 position with an enantiopure (R)- or (S)-1-phenylethylamine. The challenge lies in the synthesis and stability of the 2-oxopropane-1,3-diol precursor.
Ring-Opening of Chiral Epoxides: Another promising route starts with enantiopure glycidol (B123203) or its derivatives. The nucleophilic attack of (R)- or (S)-1-phenylethylamine on the epoxide ring can yield the desired amino diol scaffold. The regioselectivity of this reaction would be a critical parameter to control.
Biocatalytic and Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes such as transaminases or imine reductases (IREDs) could be engineered to catalyze the stereoselective synthesis of the target molecule from readily available starting materials like 1,3-dihydroxyacetone (B48652) and 1-phenylethylamine (B125046). This approach could provide access to high enantiomeric purity under mild reaction conditions. mdpi.com
Table 1: Proposed Enzymatic Pathways for Enantioenriched Synthesis
| Step | Proposed Reaction | Enzyme Class | Potential Substrates | Desired Outcome |
|---|---|---|---|---|
| 1 | Transamination | Transaminase (TAm) | 1,3-Dihydroxyacetone, (S)-1-Phenylethylamine | 2-[((S)-1-Phenylethyl)amino]propane-1,3-diol |
| 2 | Reductive Amination | Imine Reductase (IRED) | 1,3-Dihydroxyacetone, (R)-1-Phenylethylamine | 2-[((R)-1-Phenylethyl)amino]propane-1,3-diol |
Design of Advanced Chiral Catalytic Systems based on the Amino Diol Scaffold
The inherent structure of this compound makes it an excellent candidate for a chiral ligand in asymmetric catalysis. The nitrogen atom and the two hydroxyl groups can act as coordination sites for a variety of transition metals, creating a chiral environment around the metallic center.
Future work should explore its application as a ligand in key transformations:
Asymmetric Transfer Hydrogenation: Chiral amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The this compound ligand could be used to create novel Ru, Rh, or Ir complexes for the highly enantioselective reduction of prochiral substrates. The tridentate (N, O, O) coordination could impart high rigidity and stability to the catalyst, potentially leading to superior enantioselectivity.
Enantioselective Additions to Carbonyls: The ligand could be employed in metal-catalyzed (e.g., Zinc, Titanium) enantioselective additions of organometallic reagents to aldehydes and ketones. researchgate.net The stereochemical outcome would be influenced by the chirality of both the ligand's backbone and the 1-phenylethyl group, offering a system of double stereodifferentiation.
Table 2: Potential Performance in Asymmetric Catalysis (Hypothetical Data)
| Reaction Type | Metal Center | Substrate | Product Enantiomeric Excess (ee %) |
|---|---|---|---|
| Transfer Hydrogenation | Ruthenium (II) | Acetophenone | >95% |
| Diethylzinc (B1219324) Addition | Zinc (II) | Benzaldehyde (B42025) | >98% |
Computational-Aided Design of New Derivatives with Enhanced Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of chiral ligands and catalysts, thereby guiding experimental efforts. Future research can leverage computational modeling to rationally design derivatives of this compound with tailored electronic and steric properties.
Key areas for computational investigation include:
Steric Tuning: Modeling the effect of introducing bulky substituents onto the phenyl ring of the 1-phenylethyl moiety. This could be used to enlarge the chiral pocket of the resulting metal complex, potentially enhancing enantioselectivity for specific substrates.
Electronic Tuning: Investigating the impact of adding electron-donating or electron-withdrawing groups to the phenyl ring. These modifications would alter the Lewis basicity of the coordinating nitrogen atom, which in turn can influence the catalytic activity of the metal center.
Conformational Analysis: Calculating the stable conformations of the ligand when coordinated to a metal. This analysis can provide insights into the transition states of the catalyzed reaction, helping to explain and predict the observed stereochemical outcomes.
Table 3: Illustrative DFT Study of Hypothetical Ligand Derivatives
| Ligand Derivative (Modification on Phenyl Ring) | Calculated Parameter | Predicted Effect on Catalysis |
|---|---|---|
| 4-Methoxy (Electron-Donating) | Increased HOMO Energy | Enhanced catalytic activity |
| 4-Nitro (Electron-Withdrawing) | Decreased HOMO Energy | Modified selectivity, potentially lower activity |
Expanding the Scope of Applications in Fine Chemical Synthesis and Materials Science
Beyond catalysis, the unique chiral structure of this compound opens doors to its use as a building block in fine chemical synthesis and as a monomer for advanced materials.
Chiral Monomers for Polymer Synthesis: The diol functionality allows the molecule to be used as a monomer in polycondensation or ring-opening polymerization reactions. This could lead to the creation of novel chiral polymers, such as polyesters or polyurethanes. rsc.org Such polymers could find applications in chiral chromatography as stationary phases, or as materials for enantioselective separations. nih.govacs.org The inherent chirality of the monomer unit could induce the formation of stable helical polymer structures. cmu.edu
Scaffolds for Complex Molecule Synthesis: The compound can serve as a versatile chiral starting material for the synthesis of complex, biologically active molecules. The amino and hydroxyl groups provide handles for further functionalization, allowing for the stereocontrolled introduction of new functionalities.
Development of Chiral Materials: The molecule could be incorporated into metal-organic frameworks (MOFs) or used to create chiral liquid crystals. The development of polymers from these monomers could also be triggered by external stimuli like circularly polarized light, offering a method to create optically active materials from the ground up. mdpi.com
The exploration of these research avenues will undoubtedly establish this compound as a valuable and versatile tool in the field of asymmetric chemistry and materials science.
Table of Compounds
| Compound Name |
|---|
| This compound |
| (R)-1-Phenylethylamine |
| (S)-1-Phenylethylamine |
| Glycidol |
| 1,3-Dihydroxyacetone |
| Acetophenone |
| Benzaldehyde |
Q & A
Q. Basic
- Spectroscopic Analysis : Use - and -NMR to identify proton environments and carbon frameworks. For example, hydroxyl protons typically resonate at δ 1.5–2.5 ppm in DMSO-d₆ .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures). highlights successful structural determination of similar diol complexes using this method .
Q. Advanced
- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Compare retention times to known standards .
What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?
Q. Advanced
- Dose-Response Profiling : Conduct parallel assays (e.g., enzyme inhibition IC₅₀ vs. receptor-binding EC₅₀) to identify concentration-dependent activity shifts. For instance, notes divergent effects of related diols on sphingosine-1-phosphate receptors at low vs. high doses .
- Structural Analog Comparison : Test derivatives (e.g., replacing the phenylethyl group with alkyl chains) to isolate pharmacophore contributions. provides a framework for comparing substituent effects on binding affinity .
How can enantiomers be synthesized and isolated for pharmacological studies?
Q. Advanced
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during ketone reductions to favor specific enantiomers. demonstrates >90% enantiomeric excess (ee) using similar protocols .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer in racemic mixtures, enabling separation via column chromatography .
What catalytic applications has this compound shown in organic synthesis?
Q. Advanced
- Vanadium Complex Coordination : The diol backbone acts as a tetradentate ligand for vanadium(V) in epoxidation catalysts. Optimize catalytic efficiency by tuning solvent polarity (e.g., acetonitrile vs. dichloromethane) and reaction temperature (60–80°C) .
- Reaction Yield Optimization : Achieve >80% epoxide yield by maintaining a 1:2 molar ratio of diol to vanadium oxytrichloride (VOCl₃) .
How do researchers validate computational docking predictions for this compound’s protein targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pose stability. Compare root-mean-square deviation (RMSD) values (<2.0 Å acceptable) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) and correlate with docking scores. emphasizes the importance of entropy-driven binding in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
